(r)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol
Description
(R)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a phenyl ring substituted with two chlorine atoms at positions 3 and 5, a methoxy group at position 2, and an ethanolamine backbone. Its molecular formula is C9H11Cl2NO2, with a molecular weight of 248.10 g/mol (calculated). The stereochemistry at the chiral center (R-configuration) is critical for its biological and catalytic activities.
Properties
Molecular Formula |
C9H11Cl2NO2 |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11Cl2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m0/s1 |
InChI Key |
XQNCSGZIAYVDHO-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)[C@H](CO)N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(CO)N |
Origin of Product |
United States |
Biological Activity
(R)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol, also known by its IUPAC name (2R)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethanol, is a compound with significant potential in various biological applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic uses.
The compound exhibits biological activities that can be attributed to its structural features. The presence of the dichloro and methoxy groups on the phenyl ring is crucial for its interaction with biological targets.
1. Anticancer Activity
Research indicates that (R)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol has potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma). The compound appears to inhibit cell proliferation by affecting the cell cycle phases, particularly causing an arrest in the G2/M phase .
Table 1: Effects on Cell Cycle Phases
| Cell Line | Treatment Duration | Effect on G0/G1 Phase | Effect on S Phase | Effect on G2/M Phase |
|---|---|---|---|---|
| MCF-7 | 48 hours | Increased | Decreased | Increased |
| HCT-116 | 48 hours | Increased | Decreased | Increased |
2. Mechanism of Apoptosis Induction
The apoptosis induced by this compound is linked to its ability to activate caspases and modulate Bcl-2 family proteins, which are critical regulators of apoptosis. Studies suggest that it enhances pro-apoptotic signals while inhibiting anti-apoptotic pathways .
Case Studies
A notable study focused on the structure–activity relationship (SAR) of related compounds revealed that modifications in the phenyl group significantly influenced the anticancer activity. The research demonstrated that certain derivatives exhibited enhanced potency against cancer cells compared to others .
Case Study: MCF-7 Cell Line
In a controlled experiment, (R)-2-amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol was tested against MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at concentrations as low as 10 µM after 48 hours of treatment .
Pharmacological Applications
The compound's unique structure positions it as a candidate for further development in pharmacology, particularly in oncology. Its ability to selectively target cancer cells while sparing normal cells presents an opportunity for therapeutic advancements.
Chemical Reactions Analysis
Formation of the Amino Alcohol Core
The initial step typically involves nucleophilic substitution to introduce the amino group. This is often achieved using precursors with leaving groups (e.g., halides) that react with amines under basic conditions.
Chlorination and Methoxylation
The 3,5-dichloro-2-methoxyphenyl moiety is introduced through:
-
Chlorination : Reagents like dichloroacetic acid are used to introduce chlorine atoms at the 3 and 5 positions of the phenyl ring.
-
Methoxylation : Methanol under acidic conditions adds a methoxy group at the 2 position.
Stereochemical Control
The (R) configuration is critical for biological activity. Methods to resolve enantiomers include:
-
Microbial resolution : Using enantioselective microorganisms to isolate the (R)-enantiomer .
-
Chemical resolution : Reaction with chiral substrates or diastereomeric salt formation .
Formation of the Amino Alcohol
The synthesis pathway likely involves:
-
Nucleophilic attack : A primary amine reacts with a carbonyl group to form an imine intermediate.
-
Reduction : The imine is reduced to form a secondary amine.
-
Hydroxyl group introduction : A subsequent reaction introduces the hydroxyl group, maintaining the (R) configuration via stereospecific conditions .
Influence of the Chlorinated Phenyl Ring
The 3,5-dichloro-2-methoxyphenyl substituent influences reactivity:
-
Electronic effects : Chlorine atoms act as electron-withdrawing groups, stabilizing intermediates during reactions.
-
Steric effects : The bulky chloro groups may hinder certain reaction pathways, favoring selective substitutions.
Enantiomer Resolution
Table 1 summarizes methods for resolving the (R)-enantiomer:
| Method | Key Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Microbial resolution | Enantioselective microorganisms | Moderate | High |
| Diastereomeric salt | Chiral acids (e.g., tartaric acid) | High | Excellent |
| Column chromatography | Chiral stationary phases | Variable | High |
Impact on Biological Activity
The (R)-configuration enhances enantioselectivity in receptor binding. For example, similar compounds with (R)-stereochemistry show 400-fold selectivity for D3 receptors over D2, as observed in Table 2 :
| Compound | D3 Affinity (Ki, nM) | D2/D3 Selectivity |
|---|---|---|
| R-22 | 18.2 ± 3.50 | 394-fold |
| S-22 | 6.60 ± 2.02 | 15-fold |
Receptor Binding
The compound interacts with dopamine receptors, particularly D3, with high affinity. Structural modifications (e.g., chlorination, methoxylation) improve selectivity:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with key structural analogs from literature:
Physicochemical and Spectroscopic Properties
- Chlorine vs. Methoxy Substitution : The dichloro-methoxy substitution in the target compound likely enhances lipophilicity (logP ~2.5 estimated) compared to the hydroxylated analog in (logP ~1.2), affecting membrane permeability in biological systems .
- Spectroscopic Data : For the tert-butyl analog (), key spectral features include:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or catalysts. For example, a malonimidate-based coupling strategy under anhydrous conditions (e.g., THF at 50°C for 60 hours) can yield enantiopure products (>99% ee) via column chromatography purification (10%→40% EtOAc/hexanes) . Ensure chiral starting materials (e.g., (R)-configured amino alcohols) are rigorously characterized by polarimetry ([α]D) and NMR to confirm configuration .
Q. How can the crystal structure of this compound be determined to resolve ambiguities in its stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXD/SHELXS (for structure solution) is ideal. SHELX software is robust for small-molecule crystallography, even with twinned or high-resolution data . Pre-purify the compound via recrystallization in a non-polar solvent (e.g., hexane/EtOAC) to obtain diffraction-quality crystals.
Q. What purification techniques are optimal for isolating (R)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol from reaction byproducts?
- Methodological Answer :
- Liquid-Liquid Extraction : Use DCM/water partitioning to remove polar impurities .
- Chromatography : Silica gel column chromatography with gradient elution (e.g., 10–40% EtOAc/hexanes) effectively separates enantiomers and byproducts .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) for high-purity crystals .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enantiomeric excess (ee) measurements between HPLC and polarimetry?
- Methodological Answer :
- Analytical Cross-Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) with a polarimetric detector. Discrepancies may arise from solvent effects on optical rotation; standardize measurements in the same solvent (e.g., CHCl₃) .
- Data Table :
| Method | Conditions | ee (%) | Notes |
|---|---|---|---|
| HPLC | Hexane:iPrOH (90:10), 1 mL/min | 99.2 | Chiral separation confirmed |
| Polarimetry | [α]D = –124° (c=1.0, CHCl₃) | 99.1 | Solvent-dependent |
Q. What computational approaches are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate against experimental IC₅₀ or Ki values from enzymatic assays .
Q. How can the compound’s hygroscopicity impact its stability in long-term storage, and what mitigation strategies exist?
- Methodological Answer :
- Stability Analysis : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor via TGA/DSC for moisture uptake.
- Mitigation : Store under inert gas (Ar/N₂) in desiccators with molecular sieves. Lyophilization is recommended for hygroscopic salts (e.g., hydrochloride forms) .
Contradictions and Validation
- Stereochemical Assignments : Discrepancies between NMR-derived configurations and X-ray data may arise from dynamic effects. Always corroborate with SCXRD .
- Purity vs. Yield : High-purity isolations (e.g., >99% ee) often sacrifice yield (e.g., 49% in ). Optimize reaction stoichiometry (e.g., excess chiral ligand) to balance both .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
